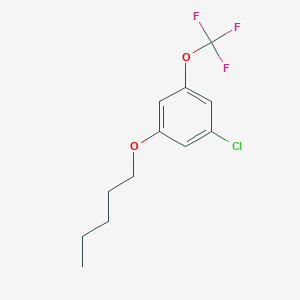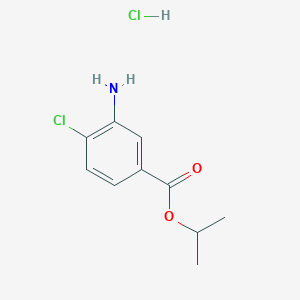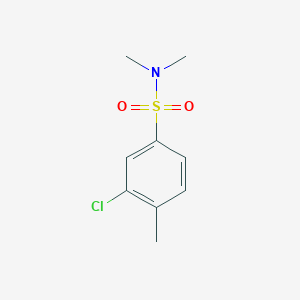
Tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a 3-chlorophenyl group, and an ethylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate typically involves the reaction of 3-chloroaniline with tert-butyl chloroformate and ethylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反応の分析
Types of Reactions
Tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the carbamate.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system.
類似化合物との比較
Similar Compounds
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
Tert-butyl N-(4-chlorophenyl)-N-ethylcarbamate: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
Tert-butyl N-(3-bromophenyl)-N-ethylcarbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
tert-butyl N-(3-chlorophenyl)-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTFERFRPORVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B8031921.png)



![Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate](/img/structure/B8031949.png)


![2-Chloro-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B8031974.png)
